![molecular formula C11H24N2O2 B023355 N-Boc-1,6-diaminohexane CAS No. 51857-17-1](/img/structure/B23355.png)
N-Boc-1,6-diaminohexane
Overview
Description
N-Boc-1,6-diaminohexane is used to prepare 1,3-Bis [6- (Boc-amino)hexyl]urea by reacting with carbonyl dichloride in the presence of triethylamine . It is also used as a reagent for the introduction of a C6-spacer .
Synthesis Analysis
1,6-Diaminohexane is dissolved in CH2Cl2 and cooled in an ice bath to 0–3°C. To the stirred solution, di-tert-butyl bicarbonate is added slowly over a period of 1 hour . The reaction is allowed to warm up to room temperature and proceeds overnight .Molecular Structure Analysis
The molecular formula of N-Boc-1,6-diaminohexane is C11H24N2O2 . Its average mass is 216.320 Da and its monoisotopic mass is 216.183777 Da .Chemical Reactions Analysis
N-Boc-1,6-diaminohexane is used to prepare 1,3-Bis [6- (Boc-amino)hexyl]urea by reacting with carbonyl dichloride in the presence of triethylamine . It is also used as a reagent for the introduction of a C6-spacer .Physical And Chemical Properties Analysis
N-Boc-1,6-diaminohexane has a density of 0.965 g/mL at 20 °C (lit.) . Its refractive index is n20/D 1.462 .Scientific Research Applications
Synthesis of Biodegradable Poly (disulfide amine)s
N-Boc-1,6-diaminohexane can be used as a linear hexyl spacer (C6-spacer) to synthesize biodegradable poly (disulfide amine)s . These polymers are used for gene delivery, which is a crucial aspect of genetic engineering and gene therapy.
Creation of Multifunctional Dendrimers
N-Boc-1,6-diaminohexane is used in the synthesis of multifunctional dendrimers . Dendrimers are highly branched, star-shaped macromolecules with nanometer-scale dimensions. They are used in drug delivery, gene therapy, and medical imaging, making them valuable in the field of nanomedicine.
Development of Polyamide Platinum Anti-Cancer Complexes
This compound is used in the design of polyamide platinum anti-cancer complexes . These complexes are designed to target specific DNA sequences, providing a targeted approach to cancer treatment.
Production of Self-Assembled Monolayers (SAMs)
N-Boc-1,6-diaminohexane can be used to create self-assembled monolayers (SAMs) that resist the adsorption of proteins . This property is particularly useful in the development of biomedical devices and implants, where protein adsorption can lead to biofouling and other complications.
Synthesis of 1,3-Bis [6- (Boc-amino)hexyl]urea
N-Boc-1,6-diaminohexane is used to prepare 1,3-Bis [6- (Boc-amino)hexyl]urea by reacting with carbonyl dichloride in the presence of triethylamine . The resulting compound has potential applications in various chemical reactions as a reagent or intermediate.
N-Boc-1,6-diaminohexane is used as a reagent for the introduction of a C6-spacer . This can be useful in a variety of chemical syntheses where a certain distance or separation between functional groups is desired.
Safety And Hazards
Future Directions
N-Boc-1,6-hexanediamine can be used as a linear hexyl spacer (C6-spacer) to synthesize biodegradable poly (disulfide amine)s for gene delivery . It can also be used to synthesize a multifunctional dendrimer for theranostics, polyamide platinum anti-cancer complexes designed to target cancer-specific DNA sequences, and self-assembled monolayers (SAMs) that resist adsorption of proteins .
properties
IUPAC Name |
tert-butyl N-(6-aminohexyl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24N2O2/c1-11(2,3)15-10(14)13-9-7-5-4-6-8-12/h4-9,12H2,1-3H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVZPDKXEHIRFPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70369777 | |
Record name | N-Boc-1,6-diaminohexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70369777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Boc-1,6-diaminohexane | |
CAS RN |
51857-17-1 | |
Record name | N-BOC-1,6-diaminohexane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51857-17-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Boc-1,6-diaminohexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70369777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl N-(6-aminohexyl)carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is N-Boc-1,6-diaminohexane utilized in gene delivery applications?
A1: N-Boc-1,6-diaminohexane is not directly used for gene delivery. Instead, it serves as a building block for synthesizing more complex polymers with gene delivery potential. In the research presented [], N-Boc-1,6-diaminohexane is reacted with N, N'-cystaminebisacrylamide (CBA) through Michael addition. This reaction, followed by the removal of the Boc protecting group, produces a cationic polymer called poly(CBA-DAH).
Q2: What is the significance of the hexaethylene spacer in poly(CBA-DAH) for gene delivery?
A2: The research highlights the importance of the spacer length in poly(disulfide amine)s for efficient gene delivery []. Comparing polymers with varying spacer lengths (ethane, butane, and hexane), poly(CBA-DAH), with its hexaethylene spacer, demonstrated the highest transfection efficiency. Notably, it achieved comparable transfection efficiency to branched PEI 25 kDa in commonly used cell lines (293T, Hela, and NIH3T3) and even outperformed it in C2C12 cells, a cell line known for its resistance to transfection []. This suggests that the hexaethylene spacer in poly(CBA-DAH) might be optimal for DNA condensation, cellular uptake, and intracellular trafficking, ultimately leading to more effective gene delivery [].
Q3: How does the toxicity of poly(CBA-DAH) compare to existing gene delivery agents like branched PEI 25 kDa?
A3: The study demonstrated a significant advantage of poly(CBA-DAH) over branched PEI 25 kDa in terms of cytotoxicity []. MTT assays revealed that poly(CBA-DAH)/pDNA complexes were considerably less toxic to cells compared to bPEI/pDNA complexes []. This lower toxicity profile is a crucial factor for gene delivery applications, as it increases the biocompatibility of the carrier and reduces the risk of adverse effects during gene therapy.
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